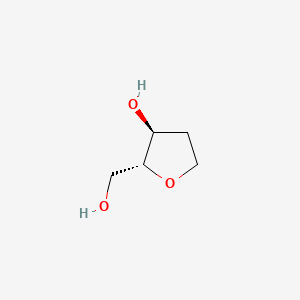

1,2-DIDEOXY-D-RIBOFURANOSE

Overview

Description

1,2-Dideoxy-D-ribofuranose: is a deoxyribonucleoside analog that lacks the hydroxyl groups at the 1 and 2 positions of the ribose ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dideoxy-D-ribofuranose can be synthesized through the elimination of the nucleobase from thymidine. The process involves converting thymidine to an abasic deoxyribonucleoside via a series of chemical reactions . The synthetic route typically includes the following steps:

Protection of hydroxyl groups: Selective protection of the hydroxyl groups on the ribose ring to prevent unwanted side reactions.

Elimination of the nucleobase: Removal of the nucleobase from thymidine to yield the abasic sugar.

Deprotection: Removal of the protective groups to obtain the final product.

Industrial Production Methods

The use of automated solid-phase synthesis techniques can facilitate the production of oligonucleotides containing this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Dideoxy-D-ribofuranose undergoes various chemical reactions, including:

Substitution reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms at the 1 and 2 positions.

Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Methanesulfonyl chloride: Used for the activation of hydroxyl groups.

Lithium reagents: Utilized in the formation of carbon-carbon bonds.

Phosphoramidite derivatives: Employed in the solid-phase synthesis of oligonucleotides

Major Products Formed

The major products formed from the reactions involving this compound include various modified nucleosides and oligonucleotides, which are used in the study of nucleic acid interactions and the development of therapeutic agents .

Scientific Research Applications

1,2-Dideoxy-D-ribofuranose has several scientific research applications, including:

Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and stability.

Biology: Incorporated into small interfering RNAs (siRNAs) to investigate RNAi mechanisms and gene silencing.

Industry: Utilized in the production of nucleic acid-based diagnostic tools and therapeutic agents

Mechanism of Action

The mechanism of action of 1,2-dideoxy-D-ribofuranose involves its incorporation into oligonucleotides, where it acts as an abasic site. This modification can disrupt the normal base-pairing interactions, leading to altered nucleic acid structures and functions. In RNAi studies, the presence of this compound at the 3’-overhang regions of siRNAs can reduce their knockdown effect, providing insights into the role of the 3’-end in RNAi activity .

Comparison with Similar Compounds

Similar Compounds

2-Deoxy-D-ribofuranose: A deoxyribonucleoside analog lacking the hydroxyl group at the 2 position.

2,2-Difluoro-D-ribofuranose: A modified ribose with fluorine atoms replacing the hydrogen atoms at the 2 position.

1,2-Dideoxy-1-(3-pyridyl)-D-ribofuranose: A derivative with a pyridyl group at the 1 position

Uniqueness

1,2-Dideoxy-D-ribofuranose is unique due to its lack of hydroxyl groups at both the 1 and 2 positions, which significantly alters its chemical properties and interactions with nucleic acids. This makes it a valuable tool for studying nucleic acid chemistry and developing therapeutic agents that target specific genetic sequences .

Properties

IUPAC Name |

(2R,3S)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMOSDAEGJTOIQ-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]([C@H]1O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20919665 | |

| Record name | 1,4-Anhydro-2-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91121-19-6, 91547-59-0 | |

| Record name | 1,2-Dideoxyribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091121196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dideoxyribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091547590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-2-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-Benzyl-(2S,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1205592.png)

![1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl)-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B1205597.png)

![(2-Phenylbenzo[h]quinolin-4-yl)(2-piperidinyl)methanol](/img/structure/B1205606.png)

![1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone](/img/structure/B1205607.png)